4-methoxy-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
CAS No.: 518318-38-2
Cat. No.: VC21505564
Molecular Formula: C20H21NO4S
Molecular Weight: 371.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 518318-38-2 |
|---|---|
| Molecular Formula | C20H21NO4S |
| Molecular Weight | 371.5g/mol |
| IUPAC Name | 4-methoxy-N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C20H21NO4S/c1-13-3-9-19-17(11-13)18-12-14(4-10-20(18)25-19)21-26(22,23)16-7-5-15(24-2)6-8-16/h4-8,10,12-13,21H,3,9,11H2,1-2H3 |
| Standard InChI Key | NYBDTHIQZSLAIF-UHFFFAOYSA-N |
| SMILES | CC1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)OC |
| Canonical SMILES | CC1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)OC |
Introduction
4-Methoxy-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a complex organic compound featuring a dibenzofuran core, a benzenesulfonamide group, and a methoxy substituent. This compound is of interest in various scientific fields due to its unique structural features and potential biological activities.
Synthesis
The synthesis of 4-methoxy-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The process includes:
-
Formation of the Dibenzofuran Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
-
Introduction of the Methoxy Group: The methoxy group can be introduced through nucleophilic substitution reactions.
-
Sulfonamide Formation: The final step involves the reaction of the dibenzofuran derivative with benzenesulfonyl chloride in the presence of a base.
Biological Activities
While specific data on 4-methoxy-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is limited, compounds with similar structures have shown potential as antimicrobial and anticancer agents. For instance, benzenesulfonamide derivatives have been studied for their ability to inhibit carbonic anhydrase IX, which is associated with cancer cell proliferation .
| Activity | Description |
|---|---|
| Antimicrobial | Potential activity against bacterial and fungal species. |
| Anticancer | May inhibit enzymes involved in cancer cell proliferation. |
Research Applications
This compound can serve as a building block in organic synthesis and as a reagent in various chemical reactions. Its unique structure makes it a candidate for studying structure-activity relationships in biological systems.
Comparison with Similar Compounds
Similar compounds, such as 4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide, have been studied for their biological activities. The presence of a methoxy group instead of a methyl group can alter the chemical and biological properties of the compound.
| Compound | Substituent | Properties |
|---|---|---|
| 4-Methoxy-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide | Methoxy | Different solubility and reactivity compared to methyl analogs. |
| 4-Methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide | Methyl | May exhibit different biological activity profiles. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume